1,6-Dibromohexane
CAS No.: 629-03-8
Cat. No.: VC21206181
Molecular Formula: C6H12Br2
Molecular Weight: 243.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 629-03-8 |
|---|---|
| Molecular Formula | C6H12Br2 |
| Molecular Weight | 243.97 g/mol |
| IUPAC Name | 1,6-dibromohexane |
| Standard InChI | InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 |
| Standard InChI Key | SGRHVVLXEBNBDV-UHFFFAOYSA-N |
| SMILES | C(CCCBr)CCBr |
| Canonical SMILES | C(CCCBr)CCBr |
| Boiling Point | 245.5 °C |
| Melting Point | -2.3 °C |
Introduction
Chemical Identity and Structural Characteristics
1,6-Dibromohexane (CAS No. 629-03-8) is an aliphatic dibromo compound with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol . The compound consists of a six-carbon chain with bromine atoms at both terminal positions. Its structure can be represented by the linear formula Br-(CH2)6-Br, featuring bromine atoms at the 1 and 6 positions of the hexane backbone.
Nomenclature and Identification
The compound is known by several synonyms in chemical literature and commerce:
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Hexamethylene dibromide
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1,6-Dibromo-n-hexane
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Hexane, 1,6-dibromo-
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Alpha,omega-dibromohexane
For systematic identification, 1,6-Dibromohexane is characterized by the following identifiers:
Physical and Chemical Properties
1,6-Dibromohexane possesses distinct physical properties that make it suitable for various laboratory and industrial applications. Understanding these properties is essential for proper handling and utilization in chemical processes.
Physical State and Appearance
At standard conditions, 1,6-Dibromohexane is a colorless to brownish-yellow liquid with a characteristic odor . The compound may darken over time upon exposure to light and air, particularly if impurities are present.
Fundamental Physical Properties
Table 1: Physical Properties of 1,6-Dibromohexane
Solubility Profile
1,6-Dibromohexane demonstrates selective solubility in various solvents, which is important for purification procedures and reaction planning:
This solubility profile makes it suitable for organic reactions where water-free conditions are required, and facilitates liquid-liquid extraction procedures during purification.
Stability and Reactivity
1,6-Dibromohexane is relatively stable under normal storage conditions but shows incompatibility with strong oxidizing agents . For optimal stability, it should be stored below 30°C in tightly sealed containers protected from light . The compound may undergo slow decomposition upon prolonged exposure to heat or light, which can result in the release of hydrogen bromide and darkening of the liquid.
Synthesis and Preparation Methods
The industrial and laboratory synthesis of 1,6-Dibromohexane typically employs one of several established methods, with the bromination of hexanediol being the most common approach.
Bromination of Hexanediol
The primary method for preparing 1,6-Dibromohexane is the direct bromination of 1,6-hexanediol . This reaction involves:
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Treatment of 1,6-hexanediol with hydrobromic acid (HBr)
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Alternative protocols may use phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and bromine
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The reaction proceeds via substitution of the hydroxyl groups with bromine atoms
The general reaction can be represented as:
HO-(CH₂)₆-OH + 2HBr → Br-(CH₂)₆-Br + 2H₂O
Purification Methods
After synthesis, 1,6-Dibromohexane typically requires purification to achieve the desired purity (commonly ≥97% for research applications) . Purification methods include:
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Fractional distillation
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Column chromatography
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Recrystallization from appropriate solvent systems
Commercial preparations often achieve purities exceeding 97%, meeting the requirements for most research and synthetic applications .
Applications and Uses
1,6-Dibromohexane serves as a versatile building block in various chemical applications, particularly as an alkylating agent and intermediate in organic synthesis.
Pharmaceutical and Medicinal Applications
In pharmaceutical research and development, 1,6-Dibromohexane plays several important roles:
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Synthesis of hexamethonium bromide, a hypotensive drug used historically for treating hypertension
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Preparation of novel benzo[b]xanthone derivatives, which have demonstrated potential antitumor activity
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Synthesis of various bioactive molecules requiring the incorporation of a six-carbon linker between functional groups
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Development of molecules with therapeutic properties that benefit from the specific spatial arrangement provided by the hexamethylene spacer
Polymer Chemistry Applications
The compound finds extensive use in polymer science and materials chemistry:
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Cross-linking of glycuronans to form hydrogels with controlled properties
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Synthesis of solvent-processable and conductive polyfluorene ionomers for alkaline fuel cell applications
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Preparation of cross-linkable regioregular poly(3-(5-hexenyl)thiophene) (P3HNT) for stabilizing film morphology in polymer photovoltaic cells
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Development of water-soluble thermoresponsive polylactides, which have applications in drug delivery systems
Molecular Architecture and Spacer Applications
As a bifunctional molecule, 1,6-Dibromohexane is particularly valuable for introducing flexible six-carbon spacers in molecular architectures:
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Synthesis of pyrrolo-tetrathiafulvalene molecular bridges (6PTTF6) for studying redox switching behavior of single molecules
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Creation of distance-controlled functional groups in supramolecular chemistry
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Development of molecular sensors where spatial separation between reactive centers is critical
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Construction of mechanically interlocked molecules such as rotaxanes and catenanes
| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.0989 mL | 20.4943 mL | 40.9886 mL |
| 5 mM | 0.8198 mL | 4.0989 mL | 8.1977 mL |
| 10 mM | 0.4099 mL | 2.0494 mL | 4.0989 mL |
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